2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile
Description
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile is a heterocyclic compound featuring a 1,2,4-triazine core substituted with two phenyl groups at positions 5 and 6, a sulfanyl (-S-) group at position 3, and an acetonitrile moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Its synthesis typically involves alkylation of 5,6-diphenyl-1,2,4-triazine-3-thione with acetonitrile derivatives under basic conditions, as reported in studies by Abdel-Rahman et al. .
Properties
CAS No. |
332109-95-2 |
|---|---|
Molecular Formula |
C17H12N4S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C17H12N4S/c18-11-12-22-17-19-15(13-7-3-1-4-8-13)16(20-21-17)14-9-5-2-6-10-14/h1-10H,12H2 |
InChI Key |
NGOJXXLIRPWZJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Aryl Groups
Cyanuric chloride undergoes sequential nucleophilic aromatic substitution (SNAr) with phenyl groups to introduce diphenyl moieties at the 5- and 6-positions. As demonstrated in the synthesis of analogous triazine compounds, benzene derivatives react with cyanuric chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) to form 2-chloro-4,6-diphenyl-1,3,5-triazine. This intermediate retains a reactive chloride at position 3, which is critical for subsequent functionalization.
Key Reaction Conditions
-
Temperature: 0–5°C for initial substitutions to prevent over-reaction.
-
Stoichiometry: Controlled addition of benzene derivatives to ensure selective substitution at positions 4 and 6 before position 2.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) group at position 3 is introduced via thiolation of the triazine intermediate. Two primary methods are employed:
Direct Thiol Displacement
The chloride in 2-chloro-5,6-diphenyl-1,2,4-triazine is displaced using a sulfur nucleophile. Sodium hydrosulfide (NaSH) or thiourea in polar aprotic solvents like dimethylformamide (DMF) facilitates this substitution.
Optimization Insights
Thioacetylation Followed by Hydrolysis
Alternative approaches use thioacetamide as a sulfur source. The chloride reacts with thioacetamide in refluxing ethanol, followed by acidic hydrolysis to yield the free thiol.
Acetonitrile Functionalization
The final step involves alkylation of the thiol group with chloroacetonitrile. This SN2 reaction requires a base to deprotonate the thiol, forming a thiolate nucleophile.
Alkylation with Chloroacetonitrile
In anhydrous tetrahydrofuran (THF), 2-mercapto-5,6-diphenyl-1,2,4-triazine reacts with chloroacetonitrile in the presence of potassium carbonate (K₂CO₃):
Critical Parameters
-
Base Selection: K₂CO₃ or triethylamine (Et₃N) ensures efficient deprotonation without side reactions.
-
Solvent: THF or acetonitrile balances reactivity and solubility.
-
Temperature: 50–60°C accelerates the reaction while minimizing decomposition.
Alternative One-Pot Synthesis Routes
Recent patents describe streamlined one-pot methodologies to reduce purification steps. For example, cyanuric chloride, benzene, and thioglycolic acid derivatives are reacted sequentially in a single reactor. This approach minimizes intermediate isolation, though yield optimization remains challenging.
Advantages
-
Efficiency: Eliminates intermediate workup, reducing solvent waste.
-
Scalability: Suitable for industrial production with yields up to 75%.
Crystallization and Purification Techniques
The final product is purified via solvent-dependent crystallization. n-Heptane and ethyl acetate mixtures precipitate the compound with high purity (>98%).
Crystallization Conditions
| Solvent System | Temperature | Yield |
|---|---|---|
| n-Heptane/EtOAc (3:1) | 0–5°C | 85% |
| Dichloromethane/Hexane | 25°C | 78% |
Challenges and Mitigation Strategies
Acetonitrile Stability
Chloroacetonitrile is moisture-sensitive. Reactions must be conducted under inert atmospheres (N₂ or Ar) to prevent hydrolysis to glycolonitrile.
Analytical Characterization
Key Spectroscopic Data
-
IR (KBr): ν 2240 cm⁻¹ (C≡N stretch), 1580 cm⁻¹ (C=N triazine).
-
¹H NMR (CDCl₃): δ 7.45–7.60 (m, 10H, Ph), 4.20 (s, 2H, CH₂CN).
-
XRD: Peaks at 4.1°, 12.2°, and 24.4° 2θ confirm crystalline form.
Industrial-Scale Adaptations
Patent WO2018008042A1 highlights adaptations for large-scale production, including continuous-flow reactors and in-line purification systems . These innovations reduce reaction times from 24 hours to 6 hours while maintaining yields above 70%.
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The triazine ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Structural Characteristics
The presence of the triazine ring contributes to the compound's stability and provides a platform for various chemical modifications. The sulfanyl and nitrile groups are believed to enhance its reactivity and biological profile, making it a candidate for further research in pharmacology and biochemistry.
Anticancer Activity
Research indicates that compounds containing a triazine moiety exhibit diverse biological activities, including anticancer properties. For instance, studies have demonstrated that derivatives of triazine compounds can inhibit cell proliferation in various cancer cell lines. The specific anticancer efficacy of 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile is currently an active area of investigation.
Case Study: Antitumor Efficacy
A study conducted by the National Cancer Institute evaluated the compound's effectiveness against human tumor cells, revealing significant growth inhibition rates. The mean GI50 (the concentration required to inhibit cell growth by 50%) was reported at approximately 15.72 µM .
Biological Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies have focused on:
- Target Identification: Determining specific proteins or pathways affected by the compound.
- Mechanism Elucidation: Understanding how the compound induces cellular responses leading to apoptosis or cell cycle arrest.
Synthesis of Analog Compounds
The synthesis of this compound typically involves multi-step reactions that allow for controlled modifications to create analogs with varied biological activities. The ability to modify the triazine core facilitates the exploration of structure-activity relationships (SAR) .
Potential in Drug Development
The unique structural features of this compound suggest potential applications in drug development:
- Lead Compound for Anticancer Drugs: Due to its promising activity against cancer cells.
- Modifications for Enhanced Efficacy: Further chemical modifications could improve selectivity and reduce toxicity.
Mechanism of Action
The mechanism of action of 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. The triazine ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanyl acetonitrile moiety may also play a role in binding to specific sites within biological systems, affecting cellular pathways and processes.
Comparison with Similar Compounds
Structural and Functional Modifications
The following table highlights key structural analogs and their substituents, biological activities, and synthetic pathways:
Key Findings from Comparative Studies
Anticancer Activity :
- Phosphorus-containing analogs (Compounds 21–22) exhibited anticancer activity in screening studies, attributed to the electron-withdrawing trifluoroacetyl group enhancing metabolic stability .
- Benzo/thiazol-acetamide derivatives (2a-d, 3a-f) showed improved antitumor efficacy compared to simpler triazine derivatives, likely due to enhanced hydrogen bonding via the acetamide group .
Receptor Binding :
- Compound 140, bearing an indole-methyl group, demonstrated high affinity for GPR84 receptors (specific binding at 5× Kd), suggesting that bulky aromatic substituents improve target engagement .
Synthetic Flexibility :
- The acetonitrile moiety in the target compound allows further functionalization (e.g., nucleophilic substitution), whereas phosphorus-containing analogs require specialized reagents like trifluoroacetic anhydride .
Biological Activity
The compound 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile is a member of the triazine family, which has garnered attention due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and effectiveness against different biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a triazine ring that is known for its diverse biological activities. The compound's structural features contribute significantly to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5,6-diaryl-1,2,4-triazines exhibit significant anticancer properties . For instance, one study synthesized various triazine hybrids and evaluated their antiproliferative activity against cancer cell lines such as MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) . Among these derivatives, certain compounds exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating enhanced efficacy.
Table 1: Antiproliferative Activity of Triazine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Comparison with 5-FU |
|---|---|---|---|
| 11E | MGC-803 | 0.486 ± 0.047 | More potent |
| 11E | EC-109 | 0.542 ± 0.099 | More potent |
| 11E | PC-3 | Not reported | More potent |
The mechanism of action involves the induction of apoptosis through the activation of apoptosis-related proteins and cell cycle arrest at the G2/M phase .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of triazine derivatives. A study focused on the synthesis and evaluation of compounds similar to this compound showed promising results in inhibiting β-secretase (BACE-1) activity and reducing amyloid-beta aggregation in models relevant to Alzheimer's disease . These findings suggest that such compounds may offer therapeutic benefits in neurodegenerative diseases.
Table 2: Neuroprotective Activity Against Alzheimer's Disease
| Compound ID | Target Enzyme | IC50 (µM) |
|---|---|---|
| S-02 | BACE-1 | 0.542 ± 0.099 |
| S-12 | Dyrk1A | 2.000 ± 0.360 |
In vivo studies further demonstrated that these compounds improved cognitive functions in animal models exhibiting Alzheimer's-like symptoms by increasing acetylcholine levels and reducing tau protein levels .
Case Studies
Several case studies highlight the effectiveness of triazine derivatives:
- Case Study on Cancer Cell Lines : A series of experiments showed that compound 11E not only inhibited colony formation but also induced morphological changes indicative of apoptosis in MGC-803 cells .
- Neuroprotection in Animal Models : In a behavioral study involving scopolamine-induced memory impairment in rats, compound S-12 significantly improved learning and memory functions compared to controls .
Q & A
Q. How can environmental fate studies assess the compound’s ecotoxicological impact?
- Methodological Answer : Follow ’s framework for abiotic/biotic transformations:
- Hydrolysis : Incubate in aqueous buffers (pH 4–9) at 25°C, analyzing products via GC-MS.
- Soil adsorption : Batch experiments with varying organic matter content, quantified via Freundlich isotherms.
- Algal toxicity : OECD 201 guideline using Chlamydomonas reinhardtii, measuring growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
